Cas no 84282-42-8 (2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate)
![2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate structure](https://it.kuujia.com/scimg/cas/84282-42-8x500.png)
84282-42-8 structure
Nome del prodotto:2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate
2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate
- [5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate
- 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate
- SCHEMBL719420
- (+/-)-PENTAACETYLCATECHIN
- (-)-Epicatechin-pentaacetate
- (+)-Catechin pentaacetate; Catechin pentaacetate
- 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate
- DTXSID301004591
- 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, triacetate, (2R,3R)-
- EINECS 282-687-9
- 84282-42-8
- NCGC00095697-02
- CHEMBL1336025
- NCGC00095697-01
- NS00060857
- Catechol, pentaacetate, (+)-
- 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate
-
- Inchi: InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3
- Chiave InChI: BKYWAYNSDFXIPL-UHFFFAOYSA-N
- Sorrisi: CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C
Proprietà calcolate
- Massa esatta: 500.13186158g/mol
- Massa monoisotopica: 500.13186158g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 36
- Conta legami ruotabili: 11
- Complessità: 855
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 141Ų
2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate Letteratura correlata
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
84282-42-8 (2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate) Prodotti correlati
- 4233-96-9((-)-Gallocatechin gallate)
- 1257-08-5((-)-Epicatechin gallate)
- 130405-40-2((-)-Catechin gallate)
- 989-51-5((-)-Epigallocatechin gallate)
- 20194-41-6(Epicatechin-pentaacetate)
- 5127-64-0((+)-Gallocatechin gallate)
- 16198-01-9(2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-)
- 128585-96-6(Pingpeimine C)
- 2171883-35-3(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}pentanoic acid)
- 143425-79-0(Hydrazine, 1-(phenylmethyl)-1-[(2,4,6-trimethylphenyl)methyl]-)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
